Home > Products > Screening Compounds P83187 > ADAMTS-5 inhibitor
ADAMTS-5 inhibitor -

ADAMTS-5 inhibitor

Catalog Number: EVT-257810
CAS Number:
Molecular Formula: C16H11ClF3N3OS3
Molecular Weight: 449.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A Disintegrin And Metalloproteinase with Thrombospondin motifs-5 (ADAMTS-5) is an enzyme that plays a key role in the degradation of cartilage. Specifically, it targets aggrecan, a crucial component of cartilage responsible for its compressive strength and resilience [, ].

ADAMTS-5 inhibitors are a class of chemical compounds designed to block the activity of the ADAMTS-5 enzyme []. These inhibitors show promise as potential therapeutic agents for the treatment of osteoarthritis (OA) [, ].

Future Directions
  • Clinical Trials: Further clinical trials are crucial to evaluate the long-term efficacy and safety of ADAMTS-5 inhibitors in humans with OA [, , , , ]. These trials will determine optimal dosing regimens, assess potential side effects, and provide definitive evidence for their disease-modifying potential.

GLPG1972/S201086

    Compound Description: GLPG1972/S201086 is a potent, selective, and orally bioavailable ADAMTS-5 inhibitor. [, , , , , , , , ] It exhibits anti-catabolic activity by inhibiting the degradation of aggrecan, a crucial component of cartilage. [, ] This compound has been investigated in Phase 2 clinical trials for treating osteoarthritis. [, ] The co-crystal structure of GLPG1972/S201086 with human recombinant ADAMTS-5 has been resolved. []

    Relevance: GLPG1972/S201086 is itself a potent and selective ADAMTS-5 inhibitor. It serves as a key structural starting point for developing novel isoindoline amide derivatives with improved potency and pharmacokinetic profiles. []

Isoindoline Amide Derivatives

    Compound Description: Inspired by GLPG1972, researchers developed isoindoline amide derivatives as potential ADAMTS-4/5 inhibitors. [] One notable example, compound 18, displayed strong inhibitory activity against ADAMTS-4/5 and good selectivity against a range of metalloproteases. [] This compound also exhibited excellent drug-like properties and superior pharmacokinetic profiles compared to GLPG1972 across species. [] Compound 18 demonstrated dose-dependent efficacy in two in vivo rat models of osteoarthritis. []

    Relevance: The isoindoline amide derivatives, particularly compound 18, represent a new class of ADAMTS-5 inhibitors designed through a scaffold hopping strategy from GLPG1972. [] They offer improved potency and pharmacokinetic properties, making them promising candidates for further development as osteoarthritis treatments. []

Sugar-Based Arylsulfonamide

    Compound Description: This novel class of inhibitors was designed to target a previously unknown exosite on ADAMTS-5, differentiating them from active site inhibitors. [] This exosite, located at the interface of the metalloproteinase and disintegrin-like domains, plays a crucial role in substrate recognition. []

    Relevance: Unlike many ADAMTS-5 inhibitors that bind to the active site, the sugar-based arylsulfonamide interacts with a distinct substrate-binding exosite on ADAMTS-5. [] This unique binding mode offers enhanced selectivity for ADAMTS-5 over other metalloproteinases. []

Aryl Thioxothiazolidinones

    Compound Description: These compounds were explored as ADAMTS-5 inhibitors through pharmacophore modeling studies. [] The research identified key pharmacophoric features, including hydrogen bond acceptors and an aromatic ring, crucial for inhibiting ADAMTS-5. []

    Relevance: The pharmacophore model derived from aryl thioxothiazolidinones provides valuable insights into the structural features necessary for effective ADAMTS-5 inhibition. [] This information can guide designing and optimizing new and selective inhibitors.

1,2,4-Triazole-3-thiol Derivatives

    Compound Description: This class of compounds was investigated as potential non-hydroxamic acid-based ADAMTS-5 inhibitors. []

    Relevance: These derivatives represent an alternative scaffold for designing novel ADAMTS-5 inhibitors, potentially offering advantages over hydroxamic acid-based inhibitors. [] Further research is needed to explore their structure-activity relationships and therapeutic potential.

M6495

    Compound Description: M6495 is a novel anti-ADAMTS-5 Nanobody® with a longer half-life, allowing for systemic application. [, , ] Studies have shown that M6495 can effectively protect against cartilage degradation ex vivo. [, ] It accomplishes this by inhibiting the release of biomarkers associated with ADAMTS-5-mediated cartilage degradation. [, , ]

    Relevance: M6495 is a potent ADAMTS-5 inhibitor demonstrating significant cartilage protection in experimental settings. [, , ] Its unique structure as a Nanobody® and its long half-life make it a promising candidate for further development as an osteoarthritis treatment.

Synthesis Analysis

ADAMTS-5 inhibitors are synthesized through various chemical methodologies, often starting from hydantoin derivatives. For instance, GLPG1972 was developed by optimizing a hydantoin series identified through high-throughput screening. Key synthetic steps include:

  1. Formation of Hydantoin Core: The synthesis begins with the formation of the hydantoin core, which is crucial for the biological activity of the inhibitors.
  2. Piperazine Linkage: The introduction of a piperazine moiety enhances binding affinity and selectivity towards ADAMTS-5.
  3. Optimization through Structure-Activity Relationship Studies: Various analogs are synthesized and tested for their inhibitory potency against both human and rat forms of ADAMTS-5, leading to the identification of compounds with improved IC50 values (e.g., IC50 < 1.5 μM) against glycosaminoglycan release .
Molecular Structure Analysis

The molecular structure of ADAMTS-5 inhibitors typically features a complex arrangement that includes:

  • Hydantoin Core: This structure is essential for interaction with the enzyme's active site.
  • Piperazine Ring: Provides additional binding interactions and contributes to selectivity.
  • Functional Groups: Modifications on the hydantoin and piperazine enhance solubility and bioavailability.

For example, GLPG1972 has been characterized using X-ray crystallography, revealing its binding conformation within the active site of ADAMTS-5 and elucidating key interactions that contribute to its inhibitory activity .

Chemical Reactions Analysis

The chemical reactions involving ADAMTS-5 inhibitors primarily focus on their interaction with the catalytic site of the enzyme. These reactions include:

  1. Zinc Ion Chelation: Many inhibitors function by chelating the catalytic zinc ion in the metalloproteinase domain, which is essential for enzymatic activity.
  2. Competitive Inhibition: Inhibitors like GLPG1972 compete with natural substrates (e.g., aggrecan) for binding to the active site, effectively reducing substrate cleavage.

The efficacy of these reactions is often quantified through biochemical assays that measure changes in substrate degradation rates .

Mechanism of Action

The mechanism of action for ADAMTS-5 inhibitors involves several key steps:

  1. Binding to Active Site: The inhibitor binds to the active site of ADAMTS-5, effectively blocking access to substrate molecules.
  2. Disruption of Catalytic Activity: By chelating the zinc ion or altering the conformation of the active site, these inhibitors prevent catalysis from occurring.
  3. Selectivity Over Other Metalloproteinases: Recent developments have focused on designing inhibitors that selectively target ADAMTS-5 without affecting similar enzymes like ADAMTS-4, enhancing therapeutic potential .
Physical and Chemical Properties Analysis

ADAMTS-5 inhibitors exhibit various physical and chemical properties that influence their pharmacokinetics and biological activity:

  • Solubility: Many compounds are designed to be highly soluble in biological fluids to enhance absorption.
  • Stability: Stability in physiological conditions is critical; thus, modifications are made to improve metabolic stability.
  • Lipophilicity: Balancing lipophilicity is essential for ensuring adequate bioavailability while minimizing off-target effects.

For instance, GLPG1972 has been characterized for its pharmacokinetic properties, including half-life and plasma protein binding .

Applications

ADAMTS-5 inhibitors have significant scientific applications, particularly in:

  1. Osteoarthritis Treatment: By inhibiting cartilage degradation, these compounds hold promise as disease-modifying osteoarthritis drugs (DMOADs).
  2. Research Tools: They serve as valuable tools for studying cartilage biology and the role of aggrecanases in various diseases.
  3. Potential Cardiovascular Applications: Given their role in proteoglycan turnover in cardiovascular tissues, there may be implications for treating vascular diseases as well .
Introduction to ADAMTS-5 in Osteoarthritis Pathogenesis

Role of ADAMTS-5 in Cartilage Extracellular Matrix Degradation

ADAMTS-5 (aggrecanase-2) is a zinc-dependent metalloprotease belonging to the ADAMTS family of extracellular matrix (ECM)-modifying enzymes. It plays a pivotal role in osteoarthritis (OA) pathogenesis through its specific cleavage activity toward aggrecan, the major proteoglycan in articular cartilage. Structurally, ADAMTS-5 consists of several functional domains: a pro-domain, catalytic metalloproteinase domain, disintegrin-like domain, thrombospondin type 1 sequence repeat (TSR) motifs, cysteine-rich domain, and spacer region [3]. The catalytic domain requires C-terminal ancillary domains (particularly the cysteine-rich domain and spacer region) for optimal substrate recognition and proteolytic efficiency against aggrecan [3].

Aggrecan degradation follows a molecular cascade initiated when ADAMTS-5 cleaves the Glu373-Ala374 bond within the interglobular domain (IGD) of aggrecan. This primary cleavage event releases glycosaminoglycan (GAG)-bearing fragments, disrupting the osmotic swelling pressure critical for cartilage compressive resistance. The loss of aggrecan’s functional domains exposes collagen fibrils to secondary degradation by matrix metalloproteinases (MMPs), accelerating joint destruction [1] [5]. Biomechanical consequences include reduced cartilage elasticity, increased subchondral bone stress, and progressive joint instability [3].

Table 1: Key Functional Domains of ADAMTS-5 and Their Roles in Aggrecanolysis

DomainFunction in Aggrecan DegradationExperimental Evidence
MetalloproteinaseCatalytic zinc-binding site for proteolytic cleavageMutations abolish enzymatic activity [3]
Disintegrin-likeCell-surface/ECM localizationMediates chondrocyte binding via integrins [3]
Thrombospondin (TSR)Aggrecan recognition via exosite interactionsDeletion reduces aggrecanase activity by 80% [1]
Cysteine-rich/SpacerCritical for substrate specificity and glycosaminoglycan bindingDomain-swapping impairs cleavage efficiency [3]

Regulation of ADAMTS-5 occurs through endogenous inhibitors like TIMP-3 (tissue inhibitor of metalloproteinase 3), which forms inhibitory complexes with ADAMTS-5. Clearance involves lipoprotein receptor-related protein 1 (LRP-1)-mediated endocytosis in chondrocytes [3]. Dysregulation of this pathway—through TIMP-3 deficiency or LRP-1 dysfunction—results in uncontrolled aggrecanolysis in OA joints [3].

Aggrecanolysis as a Hallmark of Early Osteoarthritis

Aggrecan degradation precedes collagen breakdown in OA, making it a biomarker of early disease. ADAMTS-5-mediated cleavage generates specific neoepitope fragments detectable in synovial fluid and serum, including ARGS (aggrecanase-generated aggrecan fragment) and NITEGE [1] [3]. These fragments serve as quantifiable indicators of aggrecanase activity and cartilage catabolism. Studies demonstrate a 3- to 5-fold increase in ARGS levels in early OA patients compared to healthy controls [2] [6].

The pathophysiological sequence begins with inflammatory cytokines (e.g., IL-1β, TNF-α) produced by synovium or chondrocytes. These cytokines upregulate ADAMTS-5 expression via NF-κB and MAPK signaling pathways. In human cartilage explants, IL-1β induces a 6.8-fold increase in ADAMTS-5 mRNA within 24 hours, correlating with ARGS release [1] [3]. This creates a feed-forward loop: ECM degradation products further stimulate pro-inflammatory cytokine production, amplifying ADAMTS-5 expression and accelerating cartilage loss [3] [6].

Table 2: Key Biomarkers of ADAMTS-5 Activity in Osteoarthritis

BiomarkerOriginDetection MethodClinical Significance
ARGS fragmentAggrecan IGD cleavage (Glu373-Ala374)ImmunoassayEarly OA diagnosis; 92% sensitivity in stage I OA [2]
NITEGE fragmentC-terminal aggrecan cleavageImmunohistochemistryCorrelates with OA severity (r=0.78, p<0.001) [3]
Serum sGAGSulfated glycosaminoglycan releaseDMMB assayPredicts cartilage loss rate (p=0.01) [4]

Despite biomarker utility, clinical limitations exist. The ROCCELLA trial revealed that while the ADAMTS-5 inhibitor GLPG1972/S201086 reduced serum ARGS by 50%, it did not significantly improve cartilage thickness or pain scores [2]. This suggests ARGS reflects target engagement but not structural or symptomatic outcomes, highlighting the complexity of OA pathophysiology beyond aggrecanolysis alone [2].

ADAMTS-5 vs. ADAMTS-4: Functional Redundancy and Divergence in OA Progression

ADAMTS-4 and ADAMTS-5 share 65% sequence homology and both cleave aggrecan at the Glu373-Ala374 site, suggesting functional redundancy. However, genetic knockout studies reveal distinct roles:

  • ADAMTS-5−/− mice exhibit 70–90% protection against cartilage erosion in surgically induced OA models
  • ADAMTS-4−/− mice show no significant protection [1] [3]

This divergence stems from expression patterns: ADAMTS-5 is constitutively expressed in chondrocytes and synovium, while ADAMTS-4 is inducible by IL-1β and TNF-α [5]. ADAMTS-5 demonstrates higher catalytic efficiency against aggrecan (kcat/KM = 4.2 × 104 M−1s−1) compared to ADAMTS-4 (kcat/KM = 8.7 × 103 M−1s−1) due to enhanced binding via its TSR and spacer domains [1] [6].

Therapeutic inhibition strategies reflect this selectivity:

  • Thioxothiazolidinone-based inhibitors (e.g., ADAMTS-5 Inhibitor, CAS 929634-33-3) achieve >40-fold selectivity for ADAMTS-5 over ADAMTS-4 (IC50 = 1.1 µM vs. >45 µM) [1] [8]
  • Natural compounds like ellagic acid exhibit preferential ADAMTS-5 inhibition (Ki = 1.13 µM) via H-bonding and hydrophobic interactions with the catalytic pocket [4] [6]

Despite promising preclinical data, clinical translation challenges exist. Trials of ADAMTS-5 inhibitors (GLPG1972, M6495) failed to demonstrate efficacy despite biomarker reduction [2] [7]. This may arise from compensatory mechanisms: ADAMTS-4 upregulation in ADAMTS-5–inhibited environments or redundant aggrecanolysis by other enzymes (ADAMTS-1, -8, -15) [2] [5]. Additionally, ADAMTS-5 regulates non-aggrecan substrates (e.g., versican, COMP), influencing cardiovascular and immune functions—knockout models show aortic wall abnormalities [3].

Table 3: Comparative Analysis of ADAMTS-4 and ADAMTS-5 in Osteoarthritis

CharacteristicADAMTS-5ADAMTS-4Therapeutic Implications
Catalytic efficiencyHigh (kcat/KM > 4 × 104 M−1s−1)Moderate (kcat/KM ~ 8.7 × 103 M−1s−1)Selective inhibition possible [1] [8]
Expression patternConstitutiveInducible (cytokine-dependent)Redundancy in inflammatory OA [5]
Knockout phenotype70–90% cartilage protectionNo significant protectionADAMTS-5 essential for OA progression [3]
Inhibitor selectivity>40-fold achievableLimited selectivityThioxothiazolidinones show high selectivity [1]

Properties

Product Name

ADAMTS-5 inhibitor

IUPAC Name

(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C16H11ClF3N3OS3

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6-

InChI Key

CVYPRDPBCXSVBN-WDZFZDKYSA-N

SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

ADAMTS-5 Inhibitor; ADAMTS 5 Inhibitor; ADAMTS5 Inhibitor;

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.